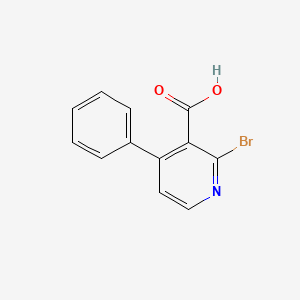

2-Bromo-4-phenyl-nicotinic acid

Description

Contextualization within Halogenated Nicotinic Acid Chemistry

2-Bromo-4-phenyl-nicotinic acid belongs to the class of halogenated nicotinic acids, which are derivatives of nicotinic acid (a form of vitamin B3) that contain one or more halogen atoms. The core of this molecule is a pyridine (B92270) ring, a fundamental heterocyclic scaffold in medicinal chemistry.

The specific placement of substituents on the nicotinic acid framework significantly influences its chemical personality. The bromine atom at the 2-position is a key feature, rendering this position susceptible to a variety of nucleophilic substitution and cross-coupling reactions. Halogenated pyridines, particularly those with a bromine or iodine atom, are valuable precursors in organic synthesis. The bromine atom in this compound can be readily displaced or used as a handle in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.netnih.govwikipedia.org This reactivity is a cornerstone of its utility as a synthetic intermediate.

The phenyl group at the 4-position introduces steric bulk and electronic effects that modulate the reactivity of the pyridine ring and the carboxylic acid group. This substituent also provides a site for potential intermolecular interactions, such as pi-stacking, which can be crucial for the binding of its derivatives to biological targets. nih.gov The combination of the electron-withdrawing carboxylic acid group, the reactive bromine atom, and the bulky phenyl group creates a unique chemical entity with a specific reactivity profile that distinguishes it from other halogenated nicotinic acids.

| Property | Value |

| Molecular Formula | C₁₂H₈BrNO₂ |

| IUPAC Name | 2-Bromo-4-phenylpyridine-3-carboxylic acid |

| Synonyms | 2-Bromo-4-phenylpyridine-3-carboxylic acid |

| Molecular Weight | 294.10 g/mol |

| Appearance | Not specified |

Role as a Versatile Synthetic Building Block and Privileged Scaffold

In the field of organic synthesis and medicinal chemistry, a "building block" is a readily available or easily synthesized molecule that can be used to construct more complex molecular architectures. This compound is a prime example of such a versatile building block. nih.govnih.govorganic-chemistry.org Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, the bromine atom, and the pyridine ring itself.

The bromine atom at the 2-position is particularly significant as it allows for the introduction of a wide array of chemical moieties through transition metal-catalyzed cross-coupling reactions. researchgate.netacs.org For instance, Suzuki coupling reactions can be employed to replace the bromine atom with various aryl or heteroaryl groups, leading to the generation of a diverse library of 2,4-disubstituted nicotinic acid derivatives. nih.gov This modular approach is highly valued in drug discovery as it allows for the systematic exploration of the chemical space around a core scaffold to optimize biological activity.

The nicotinic acid framework itself is considered a "privileged scaffold." acs.orgchemistryjournal.netresearchgate.netnih.gov This term is used to describe molecular structures that are capable of binding to multiple, often unrelated, biological targets. The pyridine ring is a common feature in many approved drugs and biologically active compounds, and its ability to act as a hydrogen bond acceptor and engage in various other non-covalent interactions makes it a favorable motif for ligand design. By using this compound as a starting material, chemists can leverage the inherent biological relevance of the nicotinic acid core while introducing diversity at the 2-position to target specific receptors or enzymes.

Research Trajectories and Scientific Significance

The scientific significance of this compound lies primarily in its role as a key intermediate for the synthesis of novel compounds with potential therapeutic applications. Research efforts utilizing this building block have largely focused on the field of medicinal chemistry, with the goal of discovering new drug candidates.

One prominent research trajectory involves the synthesis of a series of 2-substituted phenyl derivatives of nicotinic acid to explore their potential as analgesic and anti-inflammatory agents. nih.govresearchgate.net By systematically varying the substituent introduced at the 2-position via reactions involving the bromo- group, researchers can investigate the structure-activity relationships (SAR) of these compounds. nih.govresearchgate.net This allows for the identification of key structural features required for potent biological activity and the optimization of lead compounds.

Furthermore, the pyridine-based structure of the resulting derivatives makes them candidates for a wide range of biological targets. Substituted pyridines are known to exhibit diverse pharmacological activities, including anticancer properties. acs.org The ability to readily synthesize a variety of diaryl-substituted pyridines from precursors like this compound provides a powerful tool for developing new molecules to be screened against various cancer cell lines and other disease models.

In essence, the scientific significance of this compound is not in its own biological activity, but in its enabling role in the discovery of new chemical entities with the potential to become future medicines. Its well-defined reactivity and its connection to a privileged scaffold make it a valuable tool in the ongoing quest for novel and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBLUQYGASBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Phenyl Nicotinic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Nicotinic Acid Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For 2-bromo-4-phenyl-nicotinic acid, the primary disconnections involve the carbon-bromine bond and the bonds forming the nicotinic acid core.

A logical retrosynthetic approach would first disconnect the C-Br bond, leading to the precursor 4-phenyl-nicotinic acid. This simplifies the target to a more readily accessible pyridine (B92270) derivative. Further disconnection of the phenyl group from the pyridine ring suggests a cross-coupling reaction, a common strategy for forming carbon-carbon bonds. The carboxylic acid group can be envisioned as arising from the hydrolysis of a corresponding ester or nitrile, or through the oxidation of a methyl group.

Classical Bromination Protocols

The introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of this compound. Classical bromination methods are often employed for this transformation.

Regioselective Bromination of 4-Phenyl-nicotinic acid and Related Precursors

The regioselectivity of bromination on a substituted pyridine ring is highly dependent on the electronic nature of the existing substituents and the reaction conditions. For 4-phenyl-nicotinic acid, the directing effects of both the phenyl and carboxylic acid groups must be considered. In some cases, direct bromination of the nicotinic acid itself can be challenging. A common strategy involves the bromination of a precursor, such as a methyl nicotinate (B505614) derivative, followed by hydrolysis to the desired carboxylic acid. For instance, methyl 2-bromo-4-(4-chlorophenyl)nicotinate can be hydrolyzed to 2-bromo-4-(4-chlorophenyl)nicotinic acid using sodium hydroxide (B78521) in dimethylsulfoxide. prepchem.com

Selection of Brominating Agents and Reaction Conditions

A variety of brominating agents can be utilized for the bromination of aromatic and heteroaromatic compounds. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of a radical initiator or an acid catalyst. organic-chemistry.org The choice of solvent can also significantly influence the outcome of the reaction. For example, using hexafluoroisopropanol as a solvent can facilitate the mild and regioselective halogenation of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org Other brominating agents include elemental bromine, which may require harsher conditions. rsc.org The reaction temperature and time are critical parameters that need to be carefully controlled to achieve the desired product with minimal side reactions.

Optimization of Reaction Yield and Purity

Optimizing the yield and purity of the bromination reaction involves a systematic variation of reaction parameters. This includes screening different brominating agents, catalysts, solvents, temperatures, and reaction times. For instance, the addition of catalytic additives like mandelic acid under aqueous conditions at room temperature has been shown to promote aromatic bromination with complete regioselectivity. nsf.gov Purification of the final product often involves techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Advanced Synthetic Routes

In addition to classical methods, advanced synthetic strategies are being developed to access complex pyridine derivatives with greater efficiency and control.

Transition Metal-Catalyzed Coupling Strategies for Pyridine Ring Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and substituted heterocycles. nih.gov For the synthesis of the 4-phenyl-nicotinic acid core, a Suzuki or Negishi-type coupling reaction could be employed. This would typically involve the coupling of a bromopyridine derivative with a phenylboronic acid or an organozinc reagent in the presence of a palladium or nickel catalyst. orgsyn.org For example, 2-methyl-4'-nitrobiphenyl (B1594515) has been synthesized via a palladium-catalyzed coupling of o-tolylzinc chloride and 1-bromo-4-nitrobenzene. orgsyn.org

Recent advancements have also focused on the direct C-H activation of arenes for coupling reactions. acs.org This approach avoids the pre-functionalization of one of the coupling partners, offering a more atom-economical route. Furthermore, novel ring-annulation strategies are emerging for the construction of fused nitrogen-containing heterocycles, which could potentially be adapted for the synthesis of complex nicotinic acid derivatives. acs.org

Isolation and Purification Techniques for this compound

The isolation and purification of this compound and its analogs from reaction mixtures are critical steps to ensure the final product's purity. Methodologies often involve a combination of extraction, precipitation, and chromatographic techniques.

A documented procedure for a structurally similar compound, 2-bromo-4-(4-chlorophenyl)nicotinic acid, provides a clear example of a typical isolation process. This process begins after the hydrolysis of the corresponding methyl ester using sodium hydroxide in dimethylsulfoxide. prepchem.com The resulting mixture is then poured into water and washed with an organic solvent like ethyl acetate (B1210297) to remove non-polar impurities. The aqueous layer, containing the sodium salt of the carboxylic acid, is then acidified with a 10% hydrochloric acid solution. prepchem.com This acidification step protonates the carboxylate, causing the desired 2-bromo-4-(4-chlorophenyl)nicotinic acid to precipitate out of the solution as a solid crystal. The precipitated product is collected by filtration. To further enhance purity, the collected crystal is washed sequentially with water and isopropyl ether before being dried. prepchem.com This final washing step helps to remove any residual water-soluble and organic-soluble impurities, yielding the purified product. prepchem.com

More broadly, the purification of related bromo-substituted aromatic compounds often employs standard laboratory techniques. Flash column chromatography is a common method used to separate the desired product from byproducts and unreacted starting materials. mdpi.commdpi.com The choice of solvent system (eluent) for chromatography is crucial and is typically determined through preliminary analysis using thin-layer chromatography (TLC). mdpi.com

Workup procedures for syntheses involving such compounds frequently include liquid-liquid extraction. After quenching the reaction, the mixture is often extracted with a solvent like ethyl acetate. mdpi.com The organic layer is then washed with aqueous solutions, such as sodium bicarbonate solution to remove acidic impurities, or a brine solution to reduce the water content in the organic phase, before being dried over an anhydrous salt like sodium sulfate. mdpi.commdpi.com The purified product is then obtained by removing the solvent under reduced pressure. mdpi.com

A summary of common purification techniques is presented below.

| Technique | Description | Typical Solvents/Reagents | Source |

| Precipitation | The product is insolubilized from a solution by changing conditions, such as pH, and then collected by filtration. | Water, Hydrochloric Acid, Isopropyl Ether | prepchem.com |

| Extraction | The product is selectively partitioned between two immiscible liquid phases to separate it from impurities. | Ethyl Acetate, Sodium Bicarbonate Solution, Brine | mdpi.commdpi.com |

| Column Chromatography | The product is separated from other components in a mixture by passing it through a column with a stationary phase. | Hexane, Ethyl Acetate | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Phenyl Nicotinic Acid

Reactivity of the 2-Bromo Substituent

The bromine atom at the C-2 position of the 2-bromo-4-phenyl-nicotinic acid ring is the primary site of reactivity for derivatization. Its susceptibility to displacement and coupling is significantly influenced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine (B92270) ring. This activation facilitates reactions that are otherwise difficult with unactivated aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on this compound proceeds via a well-established two-step mechanism, known as the addition-elimination mechanism. nih.gov In the initial step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this high-energy intermediate. nih.gov In the subsequent step, the aromatic system is regenerated through the elimination of the bromide ion, resulting in the net substitution of bromine with the nucleophile. nih.gov The rate of these reactions is often enhanced by the presence of electron-withdrawing groups, such as the pyridine nitrogen, which stabilize the anionic Meisenheimer intermediate. libretexts.org

The displacement of the 2-bromo substituent with nitrogen-based nucleophiles is a key strategy for synthesizing a variety of substituted aminopyridines. Copper-catalyzed cross-coupling procedures are particularly effective for the amination of related 2-bromobenzoic acids, a method that can be applied to this compound. mdpi.com This approach often demonstrates remarkable chemo- and regioselectivity, with the substitution occurring specifically at the carbon-bromine bond adjacent to the activating carboxylic acid group. mdpi.com The reactions can be performed with both primary and secondary aliphatic and aromatic amines. mdpi.com

A typical procedure involves heating the bromo-acid with the desired amine in the presence of a copper catalyst (such as copper powder or copper(I) oxide) and a base like potassium carbonate in a high-boiling solvent. mdpi.com

Table 1: Representative Copper-Catalyzed Amination of 2-Bromo-Aromatic Acids Based on analogous reactions with 2-bromobenzoic acids.

| Amine Nucleophile | Product Type | Typical Yield Range | Reference |

|---|---|---|---|

| Aniline | N-Phenyl anthranilic acid derivatives | 82-94% | mdpi.com |

| Primary Aliphatic Amines | N-Alkyl anthranilic acid derivatives | 65-91% | mdpi.com |

The synthesis of aryl ethers and thioethers from this compound can be achieved through nucleophilic aromatic substitution. Two primary methodologies are applicable: the traditional copper-catalyzed Ullmann condensation and modern metal-free SNAr conditions.

The Ullmann condensation is a classic method for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by reacting an aryl halide with an alcohol or thiol in the presence of a copper catalyst. Current time information in Pasuruan, ID.organic-chemistry.org This reaction typically requires high temperatures and polar aprotic solvents. Current time information in Pasuruan, ID. Modern variations have been developed that use soluble copper catalysts and ligands, sometimes allowing for milder reaction conditions. nih.govmdpi.com For the synthesis of aryl ethers, this compound would be reacted with a selected phenol (B47542) in the presence of a copper salt and a base. nih.govarkat-usa.org

Alternatively, metal-free SNAr reactions can be employed, particularly given the activated nature of the 2-bromopyridine (B144113) scaffold. nih.gov The reaction involves treating the substrate with a pre-formed phenoxide or thiolate, typically generated by reacting the corresponding phenol or thiol with a base such as sodium hydroxide (B78521) or potassium carbonate. nih.govresearchgate.net The presence of the electron-withdrawing pyridine nitrogen facilitates the attack of the nucleophile, making this a viable pathway for creating aryloxy and arylthio derivatives. nih.gov Continuous-flow microfluidic reactors have been shown to be effective for such C-O bond formations on electron-deficient pyridines, offering clean reaction profiles and high yields without the need for a metal catalyst. nih.gov

Table 2: Potential Conditions for Etherification of 2-Bromo-Pyridine Scaffolds Based on analogous reactions with activated aryl halides.

| Reagents | Conditions | Product | Method | Reference |

|---|---|---|---|---|

| Phenol, CuI, K2CO3 | Toluene (B28343)/Xylene, Heat | 2-Phenoxy-4-phenyl-nicotinic acid | Ullmann Condensation | arkat-usa.org |

| 4-Methoxyphenol, NaOH, THF | Microfluidic Reactor, Heat | 2-(4-Methoxyphenoxy)-4-phenyl-nicotinic acid | Metal-Free SNAr | nih.gov |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, significantly expanding the synthetic utility of this compound. The 2-bromo substituent is an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. sigmaaldrich.com For this compound, Suzuki coupling allows for the introduction of new phenyl or alkyl groups at the 2-position, leading to the synthesis of diverse biaryl and alkyl-aryl pyridine structures.

The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov The reaction requires a base, such as potassium carbonate or cesium carbonate, to facilitate the transmetalation step. acs.org The choice of palladium catalyst and ligands can be crucial for achieving high yields, especially with challenging substrates. sigmaaldrich.com

Table 3: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides Based on general literature for Suzuki-Miyaura reactions.

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, CataXCium A Pd G3 | Catalyzes C-C bond formation | nih.govsigmaaldrich.com |

| Boron Reagent | Phenylboronic acid, Alkylboronic esters | Source of phenyl/alkyl group | nih.govsigmaaldrich.com |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates boron reagent for transmetalation | acs.org |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. Current time information in Pasuruan, ID.wikipedia.org This reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes under mild conditions. Current time information in Pasuruan, ID. Applying this to this compound enables the direct introduction of an alkyne moiety at the 2-position.

The reaction is typically carried out at room temperature using a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. Current time information in Pasuruan, ID. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and the copper(I) salt. Current time information in Pasuruan, ID. Variations of the reaction exist that are copper-free, which can be advantageous in certain syntheses. wikipedia.org

Table 4: Common Reagents for Sonogashira Coupling of Aryl Bromides Based on general literature for Sonogashira reactions.

| Reagent | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Main catalyst for the cross-coupling cycle | wikipedia.org |

| Copper Co-catalyst | CuI | Co-catalyst, facilitates acetylide formation | Current time information in Pasuruan, ID. |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene, 3-Butyn-1-ol | Source of the alkyne group | Current time information in Pasuruan, ID.nih.gov |

Buchwald-Hartwig Amination for Amine Substitutions

The bromine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination allows for the introduction of a wide array of primary and secondary amines at the 2-position of the pyridine ring. The general reaction scheme involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the desired aminopyridine derivative and regenerate the palladium(0) catalyst. libretexts.org

Key to the success of the Buchwald-Hartwig amination is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. researchgate.net Sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos and t-BuXPhos, have proven to be particularly effective in promoting the coupling of aryl bromides with a variety of amines. nih.gov The selection of the base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) commonly employed to facilitate the deprotonation of the amine. researchgate.netnih.gov The reaction is typically carried out in anhydrous, non-polar solvents like toluene or 1,4-dioxane (B91453) under an inert atmosphere. nih.gov

Table 1: Exemplary Buchwald-Hartwig Amination Reactions on Bromo-pyridyl Scaffolds

| Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Aniline | Pd(OAc)2 / XPhos | t-BuONa | Toluene | N-phenyl-4-phenyl-nicotinic acid derivative | High | researchgate.net |

| Secondary Amine | [Pd(allyl)Cl]2 / t-BuXPhos | t-BuONa | Toluene | 2-(Dialkylamino)-4-phenyl-nicotinic acid derivative | >95% conversion | nih.gov |

| Pyridin-3-amine | Ni(acac)2 / Phenylboronic ester | - | - | N-(p-tolyl)pyridin-3-amine | 83 | nih.gov |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a versatile functional handle for a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions for Carboxylic Acid Derivatives

Esterification, the conversion of a carboxylic acid to an ester, can be readily achieved by reacting this compound with an alcohol in the presence of an acid catalyst. A common method is the Fischer esterification, which involves refluxing the carboxylic acid and alcohol with a strong acid like sulfuric acid. For instance, the methyl ester can be synthesized by refluxing with methanol (B129727) and sulfuric acid. wikipedia.org

Amidation Reactions for Amide Derivatives

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often proceeds via an activated carboxylic acid derivative, such as an acyl chloride. For example, nicotinic acid can be converted to its acyl chloride using oxalyl chloride, which is then reacted with an amine to form the corresponding nicotinamide (B372718) derivative. mdpi.com Direct amidation of carboxylic acids with less nucleophilic amines can be challenging, but methods using boronic acid catalysts have been developed to facilitate this transformation. researchgate.net

Reduction to Alcohols and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. However, this transformation is not straightforward and specific reducing agents would be required.

Decarboxylation, the removal of the carboxyl group, of nicotinic acid itself can be achieved by heating with copper chromite, yielding pyridine and carbon dioxide. nih.gov This suggests a potential pathway for the conversion of this compound to 2-Bromo-4-phenylpyridine, although the specific conditions for this substrate would need to be determined.

Reactivity of the 4-Phenyl Substituent

The phenyl ring at the 4-position of the nicotinic acid core is also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., nitration, halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing various functional groups onto an aromatic ring. masterorganicchemistry.comyoutube.com The pyridine ring in this compound is an electron-withdrawing group, which will direct incoming electrophiles to the meta positions of the phenyl ring. The bromine atom and the carboxylic acid group will also influence the regioselectivity of the substitution.

Nitration: Aromatic rings can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.compressbooks.pub This reaction generates the highly electrophilic nitronium ion (NO2+), which is then attacked by the phenyl ring. masterorganicchemistry.com For this compound, this would likely lead to the introduction of a nitro group at one of the meta positions of the 4-phenyl ring.

Halogenation: Halogens such as chlorine and bromine can be introduced onto the phenyl ring via electrophilic aromatic substitution in the presence of a Lewis acid catalyst, such as FeCl3 or FeBr3. pressbooks.pub For example, the bromination of phenylacetic acid results in a mixture of the 2- and 4-bromo isomers. wikipedia.org Given the directing effects of the substituted pyridine ring, halogenation of this compound would be expected to occur on the phenyl substituent.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product | Reference |

| Nitration | HNO3, H2SO4 | NO2+ | Nitro-substituted phenyl ring | masterorganicchemistry.compressbooks.pub |

| Chlorination | Cl2, FeCl3 | Cl+ | Chloro-substituted phenyl ring | pressbooks.pub |

| Bromination | Br2, FeBr3 | Br+ | Bromo-substituted phenyl ring | wikipedia.org |

The investigation included searches for the application of this compound in well-known multi-component reactions such as the Ugi and Passerini reactions. Furthermore, broader searches were conducted to identify any multi-component reactions involving closely related structures, such as bromo-nicotinic acids and phenyl-nicotinic acid derivatives, in the synthesis of heterocyclic compounds.

The search results did not yield any detailed research findings, specific examples, or data tables concerning the chemical reactivity and derivatization of this compound within the context of multi-component reactions. Therefore, the content required to generate an article based on the provided outline could not be located in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Phenyl Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and energy levels within 2-Bromo-4-phenyl-nicotinic acid, offering insights into its stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the conjugated phenyl and pyridine (B92270) rings, influences the energies of these frontier orbitals. Theoretical calculations can predict these energy levels and the resulting energy gap, which is crucial for understanding the molecule's reactivity in potential chemical transformations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO; correlates with chemical reactivity and kinetic stability. |

Note: The values presented are hypothetical and serve as an illustrative example for a molecule of this type.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.govresearchgate.net The ESP map is colored to represent different potential values, indicating regions of positive and negative charge.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are likely sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

The ESP analysis for this compound would highlight the molecule's polar nature and identify the specific sites most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with nucleophiles and electrophiles. nih.gov

Conformational Analysis and Energy Landscape Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound possesses rotational freedom around the single bond connecting the phenyl group to the pyridine ring and the bond connecting the carboxylic acid group.

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms (conformers) and calculating their relative energies to identify the most stable, low-energy conformations. nih.govresearchgate.net This creates an energy landscape that maps the potential energy of the molecule as a function of its torsional angles. For this compound, the key dihedral angles to study would be:

The angle defining the rotation of the phenyl group relative to the pyridine ring.

The angle defining the orientation of the carboxylic acid group relative to the pyridine ring.

Steric hindrance between the phenyl group, the bromo substituent, and the carboxylic acid group will likely lead to a non-planar preferred conformation. Computational studies can quantify the energy barriers to rotation and the relative populations of different conformers at a given temperature. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Phenyl-Pyridine Dihedral Angle (°) | Carboxyl-Pyridine Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45 | 15 | 0.00 |

| 2 | 90 | 15 | +2.5 |

| 3 | 0 | 15 | +4.8 (Steric Clash) |

| 4 | 45 | 90 | +1.8 |

Note: The values presented are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to investigate the step-by-step mechanism of chemical reactions, including the synthesis of this compound. For instance, a common synthetic route for similar biaryl compounds is the Suzuki coupling reaction. acs.org A hypothetical synthesis could involve the palladium-catalyzed coupling of a phenylboronic acid derivative with a 2-bromo-nicotinic acid precursor.

Theoretical modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State (TS) Searching: Identifying the high-energy structures that represent the peak of the energy barrier for each step of the reaction (e.g., oxidative addition, transmetalation, reductive elimination).

Intermediate Identification: Locating any stable molecules that are formed and consumed during the reaction pathway.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides critical insights into the reaction's feasibility, kinetics (by identifying the rate-determining step), and the role of the catalyst.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. mdpi.com This method is crucial in drug discovery for generating hypotheses about how a potential drug molecule might interact with its biological target.

For this compound, docking studies could be performed against various receptors where nicotinic acid derivatives have shown activity. For example, derivatives of 6-phenylnicotinic acid have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org A docking simulation of this compound into the active site of HPPD could hypothesize key interactions:

Hydrogen Bonding: The carboxylic acid group could form hydrogen bonds with amino acid residues in the active site.

π-π Stacking: The phenyl and pyridine rings could engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr). acs.org

Halogen Bonding: The bromine atom could form a halogen bond, a specific type of non-covalent interaction, with an electron-rich atom in the receptor.

Following docking, molecular dynamics (MD) simulations can be run to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding stability and conformational changes within the complex. acs.org

Table 3: Hypothetical Molecular Docking Results against a Target Protein

| Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | -8.5 | H-bond with SER-122; π-π stacking with PHE-280 |

| Reference Inhibitor | -9.2 | H-bond with SER-122; π-π stacking with PHE-280; H-bond with ASN-150 |

Note: The values and residues presented are hypothetical for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies on Structural Modifiers

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.comnih.gov This is achieved by calculating various molecular descriptors for each compound and using statistical methods to create a predictive model.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Synthesizing and testing a library of compounds with modifications at various positions (e.g., substituting the phenyl ring, changing the group at the 2-position).

Calculating molecular descriptors for each analog. These descriptors quantify various aspects of the molecule, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) related to electrostatic interactions.

Steric Descriptors: (e.g., molecular volume, surface area) related to the size and shape of the molecule. researchgate.net

Lipophilic Descriptors: (e.g., LogP) related to the molecule's solubility and ability to cross cell membranes.

Topological Descriptors: Describing atomic connectivity.

Developing a QSAR model using regression analysis (e.g., Multiple Linear Regression) to create an equation that correlates the descriptors with the measured biological activity (e.g., IC50). nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = 0.65 * LogP - 0.21 * (Molecular Volume) + 1.5 * (Electronic_Descriptor) + 2.4

Such a model can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test next. nih.gov

Applications of 2 Bromo 4 Phenyl Nicotinic Acid in Advanced Organic Synthesis

Key Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, natural products, and functional materials. nih.govmdpi.comnih.gov The strategic placement of a bromine atom and a carboxylic acid group on the pyridine (B92270) ring of 2-Bromo-4-phenyl-nicotinic acid allows for its elaboration into a variety of more complex heterocyclic systems.

The bromine atom at the 2-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. beilstein-journals.orgnih.gov These reactions enable the introduction of diverse substituents, including aryl, alkynyl, and amino groups, providing a powerful tool for structural diversification. For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with another aryl or heteroaryl group, leading to the formation of functionalized bipyridine derivatives. mdpi.commdpi.com

Furthermore, the carboxylic acid group can participate in cyclization reactions, often after conversion to a more reactive derivative like an acid chloride or an amide. This functionality allows for the construction of fused ring systems. For example, intramolecular cyclization reactions can lead to the formation of pyridocoumarins or other fused heterocyclic scaffolds, which are known to possess a range of biological activities. nih.gov The synthesis of substituted quinolines, another important class of nitrogen-containing heterocycles, often involves the cyclization of appropriately substituted anilines, a strategy that could be adapted using derivatives of this compound. nih.govnih.govjptcp.com

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 2,4-Diaryl-nicotinic acid derivative |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-4-phenyl-nicotinic acid derivative |

| Buchwald-Hartwig Amination | Amine | 2-Amino-4-phenyl-nicotinic acid derivative |

| Heck Coupling | Alkene | 2-Alkenyl-4-phenyl-nicotinic acid derivative |

Scaffold for Combinatorial Library Generation in Discovery Chemistry

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large and diverse collections of molecules, known as chemical libraries. researchgate.netnih.gov The structural features of this compound make it an excellent scaffold for the construction of such libraries.

The three key functional handles—the bromine atom, the phenyl group, and the carboxylic acid—can be independently and sequentially modified to create a vast array of derivatives. For instance, the carboxylic acid can be converted into a diverse set of amides, esters, or other derivatives through parallel synthesis techniques. Subsequently, the bromine atom can be subjected to various cross-coupling reactions to introduce another layer of diversity. The phenyl group can also be functionalized, for example, through electrophilic aromatic substitution, to further expand the chemical space of the library.

This multi-faceted derivatization potential allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for identifying and optimizing lead compounds in drug discovery. A library of compounds based on the this compound scaffold could be screened against a variety of biological targets to identify new therapeutic agents. The design of synthetic receptors, for example for nicotine (B1678760), has been shown to be achievable through the screening of dynamic combinatorial libraries, highlighting the potential of the nicotinic acid core in such applications. nih.gov

Precursor in the Development of Agrochemicals (synthetic aspects only)

Nicotinic acid and its derivatives are the basis for several commercially successful agrochemicals, including herbicides, insecticides, and fungicides. mdpi.com This established importance of the nicotinic acid scaffold in crop protection suggests that this compound is a promising precursor for the synthesis of new agrochemical candidates.

The presence of a halogen atom and a phenyl group are common features in many active agrochemical ingredients. The bromine atom in this compound can be a key pharmacophore or a synthetic handle for introducing other functionalities. For example, the synthesis of nicotinamide (B372718) derivatives has been shown to lead to compounds with significant insecticidal activity. researchgate.net

The synthetic versatility of this compound allows for the creation of a wide range of derivatives that can be screened for their herbicidal, insecticidal, or fungicidal properties. For instance, the carboxylic acid can be converted to various amides, a common functional group in many agrochemicals like the fungicide boscalid. mdpi.com The ability to readily modify the structure through the bromine and carboxylic acid functionalities provides a clear pathway for the optimization of biological activity.

Building Block for Advanced Materials (synthetic aspects only)

The synthesis of advanced materials with tailored electronic, optical, or catalytic properties often relies on the use of well-defined molecular building blocks. Bipyridine derivatives, which can be synthesized from this compound via cross-coupling reactions, are particularly important in materials science. mdpi.comresearchgate.net

These bipyridine-containing molecules can act as ligands for metal complexes, leading to the formation of functional materials with applications in catalysis, light-emitting diodes (LEDs), and solar cells. ontosight.ai The ability to introduce a phenyl group at the 4-position of the pyridine ring can influence the photophysical and electronic properties of the resulting materials.

Furthermore, the carboxylic acid group of this compound can be used to anchor the molecule to surfaces or to create larger supramolecular assemblies through hydrogen bonding or other non-covalent interactions. This allows for the construction of organized molecular architectures with specific functions. The synthetic accessibility of a variety of substituted bipyridines from bromo-pyridine precursors opens up possibilities for creating a diverse range of functional materials. researchgate.net

Biological Activities and Receptor Interactions of 2 Bromo 4 Phenyl Nicotinic Acid Derivatives Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of 2-Bromo-4-phenyl-nicotinic acid Derivatives

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on analogous nicotinic acid compounds have elucidated key molecular features that govern their potency and selectivity.

The nicotinic pharmacophore traditionally consists of a cationic moiety and a hydrogen bond acceptor. nih.gov In the case of this compound, the protonated pyridine (B92270) nitrogen serves as the cationic center, while the carboxylic acid group can act as a hydrogen bond acceptor. The relative positioning of these groups is critical for effective binding to the orthosteric site of nAChRs.

Modifications to the core structure can dramatically alter the pharmacological properties:

The Phenyl Group at the 4-Position: The phenyl substituent is a significant feature. Its size, lipophilicity, and electronic properties, as well as its substitution pattern, can influence binding affinity and subtype selectivity. The hydrophobic area created by the phenyl ring has been reported to play a role in mediating nAChR subtype selectivity. mdpi.com

The Bromo Group at the 2-Position: The bromine atom at the 2-position of the pyridine ring is expected to influence the electronic distribution of the ring system and may also be involved in halogen bonding or other interactions within the receptor's binding pocket. Studies on other nicotinic acid derivatives have shown that substituents at this position can lead to distinctive analgesic and anti-inflammatory activities. nih.gov

The Carboxylic Acid Group at the 3-Position: This group is a key hydrogen bond acceptor. Esterification or amidation of this group would likely alter the binding mode and could shift the compound's activity towards allosteric modulation rather than direct agonism or antagonism.

Ligand-Receptor Binding Studies

Nicotinic acetylcholine (B1216132) receptors are pentameric structures composed of various alpha (α) and beta (β) subunits. mdpi.com The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 subtypes, which together account for approximately 95% of the total nAChR population. nih.gov These receptors are crucial targets for understanding nicotine (B1678760) addiction and for the development of therapeutics for neurological disorders. nih.govnih.gov

The agonist binding site on nAChRs is located at the interface between two subunits. nih.gov The principal component is contributed by an α subunit, which binds the cationic part of the ligand, while the complementary, non-α subunit interacts with the hydrogen bond acceptor portion of the agonist. nih.gov

The diverse combination of subunits gives rise to a multitude of nAChR subtypes with distinct pharmacological properties. nih.gov The development of ligands with high selectivity for a particular subtype is a major goal in medicinal chemistry to minimize off-target effects.

Below is a table of binding affinities (Ki) for a selection of known nicotinic ligands, illustrating the concept of subtype selectivity.

| Compound | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α7/α4β2) |

| Nicotine | 1 | 1000 | 1000 |

| Epibatidine | 0.05 | 10 | 200 |

| Varenicline | 0.1 | 300 | 3000 |

| (S)-QND8 | 2.28 | >10000 | >4386 |

| (S)-T2 | 9760 | 3.19 | 0.0003 |

This table is interactive. You can sort the columns by clicking on the headers.

Data sourced from various scientific publications for illustrative purposes. mdpi.com

Beyond direct interaction with the acetylcholine binding site (orthosteric site), some compounds can modulate receptor function by binding to a distinct site, known as an allosteric site. mdpi.comnih.gov These allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs).

Positive Allosteric Modulators (PAMs): PAMs enhance the effect of the endogenous agonist, acetylcholine. They can increase the agonist's potency or the maximal response of the receptor. nih.gov This is a promising therapeutic approach as it preserves the natural pattern of synaptic transmission. nih.gov

Negative Allosteric Modulators (NAMs): NAMs reduce the effect of the agonist. They can be useful in conditions where there is excessive cholinergic activity. Some antidepressants and steroids have been found to act as NAMs at α4β2 receptors. nih.govresearchgate.net

Given the structural features of this compound, particularly the potential for modification of the carboxylic acid group, its derivatives could potentially act as allosteric modulators. The development of PAMs and NAMs for nAChRs is an active area of research for treating conditions like nicotine addiction and cognitive disorders. nih.govacs.org

While the primary focus for nicotinic acid derivatives is often nAChRs, these compounds can interact with other biological targets. For example, a study on 2-substituted phenyl derivatives of nicotinic acid revealed significant analgesic and anti-inflammatory activities. nih.gov The mechanism for these effects was suggested to involve the modulation of inflammatory cytokines such as Interleukin-6 and Tumor Necrosis Factor-alpha. nih.gov This indicates that derivatives of this compound could also exhibit activities beyond the cholinergic system, potentially through pathways related to inflammation.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Enzymatic Inhibition/Activation Mechanisms (if relevant)

Currently, there is no specific information in the reviewed literature detailing the direct enzymatic inhibition or activation mechanisms of this compound or its close derivatives. The primary biological activities of related nicotinic acid compounds are mediated through receptor interactions rather than direct enzymatic modulation. Further research would be necessary to explore any potential effects on enzymes.

Cellular Pathway Modulation Studies (mechanistic insights) of this compound Derivatives

Research into the specific cellular pathway modulation by this compound is still an emerging field. However, studies on closely related analogs, particularly derivatives of 4-phenylnicotinic acid, have provided significant mechanistic insights, primarily focusing on their role in calcium (Ca²⁺) signaling pathways. These investigations highlight the potential for this class of compounds to interact with key intracellular messengers.

One of the most well-documented pathways involves the modulation of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP)-mediated Ca²⁺ release. NAADP is a potent second messenger that mobilizes Ca²⁺ from intracellular stores, a fundamental process in cellular signaling that governs a vast array of physiological events.

Investigations into a series of NAADP analogs, where the nicotinic acid moiety was substituted at the 4-position, have demonstrated that these modifications are well-tolerated and can produce biologically active molecules. Specifically, an analog derived from 4-phenylnicotinic acid was successfully synthesized and shown to elicit Ca²⁺ release from sea urchin egg homogenates, a classic model system for studying NAADP-mediated signaling. nih.gov This finding is crucial as it establishes that the presence of a bulky phenyl group at the 4-position of the nicotinic acid ring is compatible with biological activity within the NAADP signaling cascade.

The enzymatic synthesis of these analogs, often through a base-exchange reaction catalyzed by enzymes like ADP-ribosyl cyclase, has been shown to be effective for 4-substituted nicotinic acids. nih.gov The successful creation of a 4-phenyl-NAADP analog underscores the potential for compounds like this compound to serve as precursors or templates for molecules that target the NAADP receptor system.

The table below summarizes the findings from a study on NAADP analogs, including a derivative of 4-phenylnicotinic acid, and their ability to induce Ca²⁺ release.

| Compound | Concentration for 50% Max Ca²⁺ Release (EC₅₀) | Maximum Ca²⁺ Release (% of control) |

| NAADP (control) | 10 nM | 100% |

| 4-Phenyl-NAADP | ~50 nM | ~90% |

| 4-Methyl-NAADP | ~30 nM | ~95% |

| 5-Amino-NAADP | ~25 nM | ~100% |

This data is derived from studies on sea urchin egg homogenates and illustrates the relative efficacy of different NAADP analogs in inducing Ca²⁺ release. The values are approximate and intended for comparative purposes.

While direct studies on this compound are limited, the existing research on its close analog, 4-phenylnicotinic acid, strongly suggests that its mechanism of action could involve the modulation of intracellular Ca²⁺ signaling via the NAADP pathway. The bromine substitution at the 2-position may further influence its potency, selectivity, and metabolic stability, warranting further investigation into its specific interactions with the components of the NAADP-sensitive Ca²⁺ release machinery.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of nicotinic acid derivatives, such as the Ullman reaction, often involves stoichiometric amounts of copper, environmentally persistent solvents like DMF or xylene, and long reaction times, which present environmental and efficiency challenges. nih.gov Future research is focused on creating greener and more efficient synthetic pathways.

Key goals for sustainable synthesis include:

Catalyst Innovation: Developing alternatives to traditional copper catalysts, potentially using more abundant and less toxic metals or even metal-free conditions.

Solvent-Free Reactions: Expanding on methods that use no solvent or switch to greener solvents like water, reducing hazardous waste. nih.gov

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times from hours to minutes and lower energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

An example of a greener approach reported for analogous compounds is the amination of 2-chloronicotinic acid with primary aromatic amines under solvent- and catalyst-free conditions, which can be completed in as little as 15-120 minutes with high yields. nih.gov Applying similar principles to the synthesis of 2-Bromo-4-phenyl-nicotinic acid and its derivatives is a primary objective for future synthetic chemists.

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Methods (e.g., Ullman) | Emerging Sustainable Methods |

|---|---|---|

| Catalyst | Stoichiometric Copper | Catalytic amounts of improved metals or catalyst-free |

| Solvent | DMF, Xylene | Solvent-free or green solvents (e.g., water) |

| Reaction Time | Hours to days | Minutes to hours |

| Conditions | High temperatures | Often milder conditions, microwave-assisted |

| Yields | Average | Good to excellent |

| Environmental Impact | High | Low |

Exploration of Undiscovered Biological Targets and Interaction Mechanisms

While nicotinic acid derivatives are known for anti-inflammatory and analgesic effects, potentially through interaction with nicotinic acetylcholine (B1216132) receptors, the specific biological targets of this compound remain largely unexplored. smolecule.com Future research will focus on identifying and validating these targets to unlock new therapeutic applications.

Promising areas for biological investigation include:

Enzyme Inhibition: In silico and in vitro screening of this compound and its derivatives against enzyme families implicated in disease. For instance, related 2-anilino nicotinic acids have been studied as potential inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial Targets: Given the rise of drug-resistant pathogens, exploring this compound's effect on essential bacterial enzymes is a critical research avenue. DNA gyrase, a validated target for antimicrobials, and other enzymes like alkaline phosphatase are potential targets being investigated for other complex heterocyclic compounds. mdpi.com

Receptor Modulation: Detailed studies to confirm and characterize the interaction with nicotinic acetylcholine receptors and to explore potential activity at other receptor sites throughout the body. smolecule.com

The process involves high-throughput screening against libraries of known biological targets, followed by detailed mechanistic studies to understand the precise nature of the interaction. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous-flow chemistry represents a major technological leap for pharmaceutical manufacturing. nih.gov This approach offers enhanced control over reaction conditions, improved safety, and the potential for higher throughput and easier scalability. nih.gov

The application of flow chemistry to the synthesis of this compound would involve:

Miniaturized Reactors: Using microreactors or coiled tubing to perform reactions where reagents are continuously pumped and mixed. nih.gov

Precise Control: Maintaining exact control over temperature, pressure, and residence time, leading to higher purity and fewer byproducts.

Pioneering work in the flow synthesis of high-volume drugs like ibuprofen (B1674241) has demonstrated the feasibility of producing the final active pharmaceutical ingredient (API) in a matter of minutes, a process that takes many hours or days in batch production. nih.gov Adopting this technology for this compound could accelerate research and development by enabling rapid synthesis of derivative libraries for screening.

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, allowing for the rational design of new molecules with optimized properties. For this compound, these techniques can guide the synthesis of derivatives with enhanced potency and better drug-like characteristics.

Key computational approaches include:

Molecular Docking: Simulating the binding of potential derivatives to the active site of a biological target (like a COX enzyme or DNA gyrase) to predict binding affinity and orientation. This was successfully used to screen derivatives of 2-anilino nicotinic acids. nih.gov

Pharmacokinetic (ADME) Prediction: Using in silico models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with a higher probability of success in clinical trials. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of molecules with their biological activity, enabling the prediction of potency for yet-unsynthesized compounds.

These computational studies help to prioritize which derivatives to synthesize, saving significant time and resources in the lab. By focusing on compounds with the highest predicted activity and best drug-like profiles, research can be more targeted and efficient. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-anilino nicotinic acids |

| 2-chloronicotinic acid |

| Ibuprofen |

| Atropine |

| DMF (Dimethylformamide) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-phenyl-nicotinic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves halogenation and cross-coupling reactions. For example, bromination at the 2-position of a pre-functionalized pyridine core followed by Suzuki-Miyaura coupling to introduce the phenyl group at the 4-position. Reaction optimization should focus on:

- Catalyst systems (e.g., Pd(PPh₃)₄ for coupling reactions).

- Solvent selection (e.g., DMF or THF for polar intermediates).

- Temperature control (e.g., reflux at 80–110°C for coupling efficiency).

- Purification via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can X-ray crystallography be employed to determine the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal growth via slow evaporation in solvents like ethanol or dichloromethane.

- Data collection using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure refinement with SHELXL (for small-molecule refinement) and visualization with ORTEP-3 for thermal ellipsoid plots .

- Critical parameters: R-factor (<5%), hydrogen bonding analysis, and torsional angles to confirm planarity of the nicotinic acid core.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to model:

- Molecular electrostatic potential (MESP) for reactivity hotspots.

- HOMO-LUMO gaps to estimate charge-transfer behavior.

- Correlation-energy density via the Colle-Salvetti formula for electron correlation effects .

- Validation: Compare computed IR/NMR spectra with experimental data to refine computational models.

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodology :

- NMR analysis : Assign discrepancies in chemical shifts (e.g., deshielding effects from bromine) using solvent-dependent DFT calculations (PCM model).

- IR spectroscopy : Address anomalous carbonyl stretching frequencies by examining intermolecular hydrogen bonding in solid-state vs. solution DFT models.

- Crystallographic validation : Cross-check computational bond lengths/angles with X-ray data to calibrate DFT parameters .

Q. How can the compound’s reactivity in cross-coupling reactions be systematically evaluated for drug discovery applications?

- Methodology :

- Screen palladium catalysts (e.g., PdCl₂(dppf)) for Buchwald-Hartwig amination or Suzuki couplings.

- Monitor reaction progress via LC-MS and isolate intermediates (e.g., boronic acid derivatives) for structural confirmation .

- Assess bioactivity through in vitro assays (e.g., kinase inhibition) using purified batches with ≥95% HPLC purity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Perform systematic solubility tests in DMSO, water, and toluene under controlled temperatures (25°C vs. 40°C).

- Use Hansen solubility parameters (HSPiP software) to correlate solubility with solvent polarity.

- Validate with powder X-ray diffraction (PXRD) to rule out polymorphic effects .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.